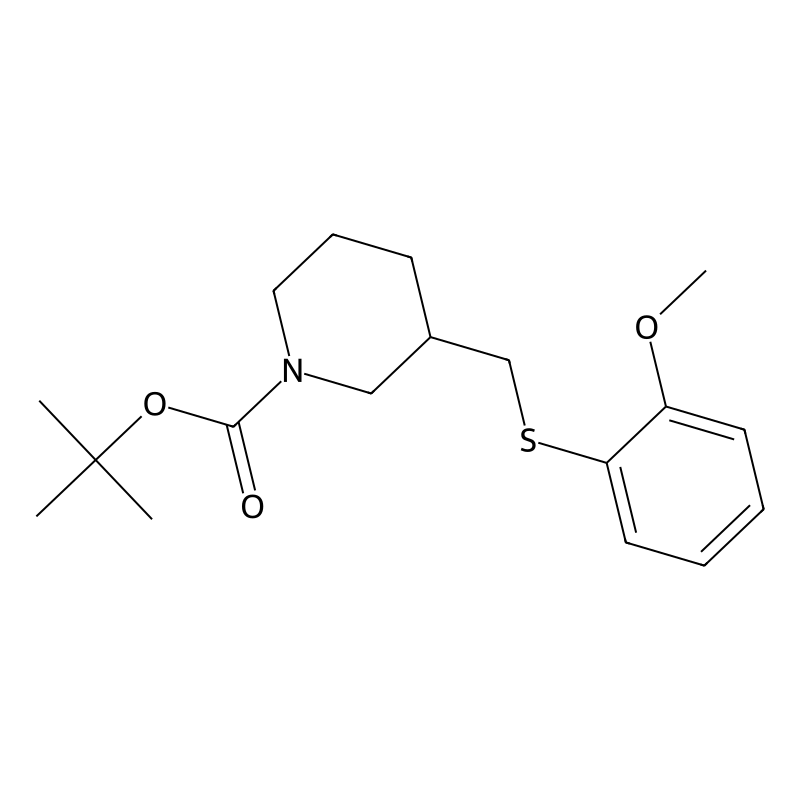

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H27NO3S and a molecular weight of 337.48 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The tert-butyl ester group enhances its solubility and stability, making it useful in various chemical applications. The presence of the methoxyphenylsulfanylmethyl substituent imparts unique properties to the compound, potentially influencing its reactivity and biological interactions .

The chemical reactivity of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can be characterized by several types of reactions:

- Ester Hydrolysis: The tert-butyl ester can undergo hydrolysis in the presence of acids or bases, converting it into the corresponding carboxylic acid.

- Nucleophilic Substitution: The sulfur atom in the methoxyphenylsulfanylmethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The compound may also be subjected to reduction reactions, particularly involving the carbonyl group if present in derivatives.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .

The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring can be synthesized through cyclization reactions.

- Introduction of the Sulfanylmethyl Group: This can be achieved by reacting a suitable sulfonyl chloride with a piperidine derivative.

- Esterification: The final step involves reacting the carboxylic acid derivative with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in various fields:

- Pharmaceutical Development: Due to its unique structural features, it may serve as a lead compound in drug discovery efforts targeting neurological or infectious diseases.

- Chemical Intermediates: It can act as an intermediate in synthesizing more complex molecules or pharmaceuticals.

- Research

Interaction studies involving 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would typically focus on its binding affinity to biological targets such as receptors or enzymes. Preliminary studies could involve:

- In Vitro Binding Assays: To determine its affinity for specific targets (e.g., neurotransmitter receptors).

- Cell-Based Assays: To evaluate its biological effects on cell lines relevant to disease models.

Such studies are essential for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | Contains an oxo group, influencing reactivity |

| 5-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester | C17H23NO4 | Dicarboxylic structure enhances acidity |

| (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O | Incorporates carbamoyl group, affecting solubility |

The uniqueness of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its specific sulfanylmethyl substitution and potential biological activity profile, which may differentiate it from other piperidine derivatives .